6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

PDE2A inhibition Structure–activity relationship Cognitive disorders

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 1263059-02-4) is a heterocyclic aromatic compound belonging to the pyrazolo[1,5-a]pyrimidine family, bearing a strategically positioned methyl group at the 6-position and a formyl group at the 3-position of the fused bicyclic core. With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, this compound serves as an advanced key intermediate in the synthesis of orally bioavailable, brain-penetrating phosphodiesterase 2A (PDE2A) inhibitors, including the clinical candidate series leading to TAK-915.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1263059-02-4
Cat. No. B3320785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
CAS1263059-02-4
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(C=N2)C=O)N=C1
InChIInChI=1S/C8H7N3O/c1-6-2-9-8-7(5-12)3-10-11(8)4-6/h2-5H,1H3
InChIKeyKYWSVSMGCCNXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 1263059-02-4): Sourcing Guide for a Position-Specific PDE2A Inhibitor Intermediate


6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 1263059-02-4) is a heterocyclic aromatic compound belonging to the pyrazolo[1,5-a]pyrimidine family, bearing a strategically positioned methyl group at the 6-position and a formyl group at the 3-position of the fused bicyclic core . With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, this compound serves as an advanced key intermediate in the synthesis of orally bioavailable, brain-penetrating phosphodiesterase 2A (PDE2A) inhibitors, including the clinical candidate series leading to TAK-915 [1]. The 6-methyl substitution pattern is not merely a structural variant but a critical pharmacophoric element validated through rigorous structure–activity relationship (SAR) studies, making this specific regioisomer indispensable for PDE2A-targeted medicinal chemistry programs [1].

Why 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde Regioisomers in PDE2A Programs


Substituting 6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde with an unsubstituted, 2-methyl, 5-methyl, or 7-methyl analog is not viable for PDE2A-targeted synthesis because the position of the methyl group on the pyrazolo[1,5-a]pyrimidine scaffold directly dictates both enzymatic potency and isoform selectivity [1]. Systematic SAR investigation by Mikami et al. (2017) demonstrated that introducing a methyl group at the 6-position conferred a 13-fold boost in PDE2A inhibitory potency relative to the unsubstituted core, while methylation at the 2- or 7-position was detrimental to activity [1]. Although the 5-methyl substitution was tolerated, it failed to deliver the potency enhancement characteristic of the 6-methyl variant [1]. Consequently, procurement of the correct 6-methyl regioisomer is not a matter of interchangeable building block selection but a prerequisite for accessing the PDE2A inhibitor pharmacophore validated in the TAK-915 clinical program [2].

Quantitative Differentiation Evidence for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 1263059-02-4) Versus Closest Analogs


6-Methyl Substitution Delivers a 13-Fold PDE2A Potency Enhancement Relative to the Unsubstituted (6-H) Scaffold

In the PDE2A inhibitor lead optimization program reported by Mikami et al. (2017), introducing a methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core (converting compound 5 to compound 6) resulted in a 13-fold increase in PDE2A inhibitory potency [1]. The final optimized 6-methyl-bearing compound 38a (6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) achieved an IC₅₀ of 24 nM against human PDE2A [2]. The unsubstituted (6-H) pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 879072-59-0) cannot access this potency trajectory because it lacks the methyl group required for the critical hydrophobic interaction within the PDE2A active site [1].

PDE2A inhibition Structure–activity relationship Cognitive disorders

Positional Selectivity: 2-Methyl and 7-Methyl Are Detrimental, 5-Methyl Is Merely Tolerated, Only 6-Methyl Is Optimal for PDE2A Potency

The Mikami et al. (2017) SAR campaign systematically evaluated methyl substitution at all four positions of the pyrazolo[1,5-a]pyrimidine core [1]. The 5-methyl substitution was well tolerated but did not produce the potency enhancement characteristic of the 6-methyl variant. Critically, introduction of a methyl group into the 2- or 7-position was detrimental for PDE2A potency [1]. This positional selectivity profile establishes that 6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is the only regioisomer among the four possible mono-methyl-3-carbaldehyde derivatives that enables the PDE2A inhibitor pharmacophore.

Regioselectivity Kinase inhibitor design Pyrazolo[1,5-a]pyrimidine SAR

Validated Advanced Intermediate for SI-1787 and the TAK-915 PDE2A Clinical Candidate Series

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is explicitly designated as the advanced key intermediate in the preparation of SI-1787 and related analogs — an orally bioavailable, brain-penetrating, in vivo active PDE2A inhibitor series for cognitive disorder treatment . This intermediate was used by Mikami et al. to synthesize the lead compound 38a, which demonstrated significant elevation of cGMP levels in mouse brain following oral administration, validating in vivo target engagement [1]. By contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 879072-59-0) and other regioisomers are not cited as intermediates in any PDE2A clinical candidate synthesis and lack this validated application pedigree [2].

PDE2A inhibitor Clinical candidate Medicinal chemistry intermediate

3-Carbaldehyde Handle Enables Direct Conversion to the PDE2A Pharmacophoric Carboxamide with Nanomolar Potency

The 3-carbaldehyde group of 6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is the critical synthetic handle that enables one-step conversion to the 3-carboxamide pharmacophore essential for PDE2A inhibition . The final compound 38a (6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) — derived from this aldehyde intermediate — achieved a PDE2A IC₅₀ of 24 nM and demonstrated the desired balance of potency, PDE selectivity, brain penetration, and oral bioavailability [1]. The co-crystal structure of 38a bound to PDE2A (PDB 5XKM) revealed a unique binding mode that explains the observed potency and selectivity, confirming that the 3-carboxamide is a critical hydrogen-bonding motif [1]. Analogs lacking the 3-carbaldehyde (e.g., 3-H or 3-methyl derivatives) cannot access this carboxamide pharmacophore without additional synthetic steps.

Synthetic diversification Carboxamide pharmacophore PDE2A inhibitor design

Physicochemical Differentiation: Molecular Weight, Formula, and Purity Specifications Versus Unsubstituted Analog

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (C₈H₇N₃O, MW 161.16 g/mol) differs from the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (C₇H₅N₃O, MW 147.13 g/mol) by exactly one methylene group (ΔMW = 14.03 g/mol), which is readily distinguishable by LC-MS and ¹H NMR during in-process quality control . Commercially, the target compound is available at purities of ≥97% (SynInnova) and NLT 98% (MolCore), whereas the unsubstituted analog is typically offered at 95% purity (Sigma-Aldrich AldrichCPR, AKSci) . The predicted density of 1.33 ± 0.1 g/cm³ for the 6-methyl compound further differentiates it from the unsubstituted analog .

Quality control Intermediate specification Procurement benchmark

Validated Application Scenarios for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Based on Quantitative Differentiation Evidence


PDE2A Inhibitor Lead Optimization and Clinical Candidate Synthesis

This compound is the preferred starting intermediate for any medicinal chemistry program targeting PDE2A inhibition for cognitive disorders. The 6-methyl group provides the 13-fold potency boost and PDE isoform selectivity validated by Mikami et al. (2017), while the 3-carbaldehyde enables direct conversion to the carboxamide pharmacophore of lead compound 38a (IC₅₀ = 24 nM) [1]. The published co-crystal structure (PDB 5XKM) provides a structure-based design template inaccessible to researchers using unsubstituted or differently substituted analogs [2].

Position-Specific SAR Exploration of the Pyrazolo[1,5-a]pyrimidine Scaffold

For kinase inhibitor or phosphodiesterase inhibitor discovery programs exploring the pyrazolo[1,5-a]pyrimidine scaffold, this compound serves as the essential 6-methyl-3-carbaldehyde reference point. The SAR data from Mikami et al. (2017) establishes that 6-methyl is the optimal substitution position for PDE2A potency, while 2- and 7-methyl are detrimental [1]. Researchers comparing substituent effects across positions 2, 5, 6, and 7 can use this compound as the positive control for the 6-methyl series.

Fluorescent Probe Development Using 3-Formylpyrazolo[1,5-a]pyrimidine Intermediates

As demonstrated by Castillo et al. (2018), 3-formylpyrazolo[1,5-a]pyrimidines are strategic intermediates for preparing functional fluorophores with Stokes shifts of 7187–9240 cm⁻¹ and quantum yields up to 44% [3]. The 6-methyl variant of this scaffold can be employed to tune photophysical properties through post-formylation diversification, offering a regiochemically defined entry point distinct from the 2-methyl derivatives characterized in the published fluorophore study.

Quality-Controlled Procurement for Multi-Step Parallel Synthesis Campaigns

With a purity specification of ≥97% (SynInnova SI-1796) or NLT 98% (MolCore), this compound meets the purity thresholds required for multi-step parallel synthesis without additional purification of the starting material . The unambiguous MW differentiation (161.16 vs. 147.13 for the unsubstituted analog) enables rapid LC-MS identity confirmation, reducing the risk of cross-contamination in automated synthesis workflows.

Quote Request

Request a Quote for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.